molecular formula C38H70O2 B12684547 3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 94424-70-1

3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B12684547
CAS No.: 94424-70-1
M. Wt: 559.0 g/mol
InChI Key: AZVBWBSWMFXNTB-KCHHVMBCSA-N
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Description

3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long carbon chain with multiple double bonds and methyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 3,7,11,15-tetramethyl-2-hexadecen-1-ol. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, hydroxylated compounds, saturated derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate exerts its effects involves interactions with cellular membranes and enzymes. Its long carbon chain and multiple double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 9,12-Octadecadienoic acid (9Z,12Z)-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester
  • 9,12,15-Octadecatrienoic acid, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester

Uniqueness

Compared to similar compounds, 3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. These structural features make it particularly valuable for studying complex organic reactions and developing specialized industrial applications .

Properties

CAS No.

94424-70-1

Molecular Formula

C38H70O2

Molecular Weight

559.0 g/mol

IUPAC Name

[(E)-3,7,11,15-tetramethylhexadec-2-enyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C38H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-38(39)40-33-32-37(6)30-24-29-36(5)28-23-27-35(4)26-22-25-34(2)3/h11-12,14-15,32,34-36H,7-10,13,16-31,33H2,1-6H3/b12-11-,15-14-,37-32+

InChI Key

AZVBWBSWMFXNTB-KCHHVMBCSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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